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Compound of Interest

Compound Name:
2-Methyl-2H-indazole-5-carboxylic

acid

Cat. No.: B598119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential

synthesis, suppliers, and hypothesized mechanism of action of 2-Methyl-2H-indazole-5-
carboxylic acid (CAS 1197943-94-4). This document is intended to serve as a valuable

resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties
2-Methyl-2H-indazole-5-carboxylic acid is a heterocyclic organic compound. Its core

structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a

methyl group at the 2-position of the indazole ring and a carboxylic acid group at the 5-position.
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Property Value Source

CAS Number 1197943-94-4 [1]

Chemical Name
2-Methyl-2H-indazole-5-

carboxylic acid
[1][2]

Molecular Formula C₉H₈N₂O₂ [2]

Molecular Weight 176.17 g/mol [2]

Predicted XlogP 1.1 [2]

Monoisotopic Mass 176.058577 g/mol [2]

Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-Methyl-2H-indazole-5-
carboxylic acid is not readily available in the public domain, a plausible synthetic route can be

devised based on established methods for the synthesis of 2H-indazoles. One common and

effective method is the Cadogan reaction, which involves the reductive cyclization of o-

nitrobenzylidene anilines.

A potential synthetic workflow is outlined below:
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Plausible synthetic workflow for 2-Methyl-2H-indazole-5-carboxylic acid.

Experimental Protocol: A Plausible Synthesis
The following is a generalized, plausible protocol for the synthesis of 2-Methyl-2H-indazole-5-
carboxylic acid based on the Cadogan reaction and subsequent oxidation.

Step 1: Synthesis of N-(2-nitro-4-methylbenzylidene)methanamine

In a round-bottom flask, dissolve 2-nitro-4-methylbenzaldehyde in a suitable solvent such as

ethanol.

Add an equimolar amount of methylamine (as an aqueous or alcoholic solution).

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure to obtain the crude imine

product. The product may be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-5-methyl-2H-indazole via Cadogan Cyclization

To the crude N-(2-nitro-4-methylbenzylidene)methanamine, add an excess of triethyl

phosphite.

Heat the mixture to reflux (typically 150-160 °C) for several hours.

Monitor the reaction by TLC.

Once the reaction is complete, cool the mixture and remove the excess triethyl phosphite

and byproducts by vacuum distillation.

Purify the resulting 2-methyl-5-methyl-2H-indazole by column chromatography on silica gel.

Step 3: Oxidation to 2-Methyl-2H-indazole-5-carboxylic acid

Dissolve the purified 2-methyl-5-methyl-2H-indazole in a suitable solvent mixture, such as

aqueous pyridine or a mixture of t-butanol and water.

Slowly add potassium permanganate (KMnO₄) in portions while maintaining the reaction

temperature.

Stir the mixture vigorously at an elevated temperature for several hours until the purple color

of the permanganate disappears.

Monitor the reaction by TLC.

After completion, cool the reaction mixture and filter off the manganese dioxide precipitate.

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

Collect the precipitate by filtration, wash with cold water, and dry to yield 2-Methyl-2H-
indazole-5-carboxylic acid.

Hypothesized Mechanism of Action: PARP Inhibition
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While direct experimental evidence for the biological activity of 2-Methyl-2H-indazole-5-
carboxylic acid is limited, the indazole scaffold is a key feature in a class of potent enzyme

inhibitors. Notably, derivatives of 2H-indazole-7-carboxamide have been identified as potent

inhibitors of Poly(ADP-ribose) polymerase (PARP), specifically PARP-1 and PARP-2.[3] PARP

enzymes play a crucial role in the DNA damage response (DDR), particularly in the repair of

single-strand breaks (SSBs).

Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as

those with BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype. When PARP is

inhibited, SSBs accumulate and, during DNA replication, are converted into more lethal double-

strand breaks (DSBs). In cells with functional homologous recombination (HR) repair, these

DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., those with BRCA

mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death.[4]

Given the structural similarity of 2-Methyl-2H-indazole-5-carboxylic acid to known 2H-

indazole-based PARP inhibitors, it is hypothesized that this compound may also exhibit

inhibitory activity against PARP enzymes.
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Proposed mechanism of action via PARP inhibition and synthetic lethality.

Experimental Protocol: PARP1/2 Inhibition Assay
To validate the hypothesized mechanism of action, a standard in vitro PARP1 and PARP2

enzyme inhibition assay can be performed.

Materials:

Recombinant human PARP1 and PARP2 enzymes
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Histone H1

Biotinylated NAD+

Streptavidin-coated plates

Anti-poly(ADP-ribose) antibody conjugated to a detectable label (e.g., HRP)

Test compound (2-Methyl-2H-indazole-5-carboxylic acid)

Known PARP inhibitor (e.g., Olaparib) as a positive control

Assay buffer and wash buffers

Procedure:

Coat a streptavidin-coated microplate with histone H1.

In a separate plate, prepare serial dilutions of the test compound and the positive control.

Add the PARP enzyme (either PARP1 or PARP2) to the wells of the histone-coated plate,

followed by the addition of the test compound or control.

Initiate the reaction by adding biotinylated NAD+.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the

poly(ADP-ribosyl)ation of histone H1.

Stop the reaction and wash the plate to remove unbound reagents.

Add the anti-poly(ADP-ribose) antibody and incubate to allow for binding to the PAR-chains

on histone H1.

Wash the plate to remove unbound antibody.

Add a suitable substrate for the antibody's label (e.g., TMB for HRP) and measure the signal

(e.g., absorbance at a specific wavelength).
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The signal intensity is proportional to the PARP activity. Calculate the percentage of inhibition

for each concentration of the test compound and determine the IC₅₀ value.

Suppliers
2-Methyl-2H-indazole-5-carboxylic acid (CAS 1197943-94-4) is available from various

chemical suppliers, primarily for research and development purposes. A list of some suppliers

is provided below.

Supplier Location

Parchem USA

Sigma-Aldrich USA

Chiralen China

Disclaimer: This information is for research and development purposes only. The hypothesized

mechanism of action is based on the analysis of structurally related compounds and requires

experimental validation. Researchers should consult the relevant safety data sheets (SDS)

before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2-Methyl-2H-indazole-5-carboxylic
acid (CAS 1197943-94-4)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598119#cas-number-1197943-94-4-properties-and-
suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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